molecular formula C19H16N4O3S B2921486 4-oxo-4-(5-(quinoxalin-6-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid CAS No. 1010916-12-7

4-oxo-4-(5-(quinoxalin-6-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B2921486
CAS No.: 1010916-12-7
M. Wt: 380.42
InChI Key: TZHJAHHYRULGQH-UHFFFAOYSA-N
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Description

4-oxo-4-(5-(quinoxalin-6-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid is a pyrazole-based compound featuring a quinoxaline moiety at position 5 and a thiophene group at position 3 of the pyrazoline ring. Pyrazole derivatives are widely studied for their diverse biological activities, including kinase inhibition and anti-inflammatory effects . This compound’s synthesis likely follows established methods for analogous structures, involving chalcone-hydrazine condensations or succinic anhydride coupling .

Properties

IUPAC Name

4-oxo-4-(3-quinoxalin-6-yl-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c24-18(3-4-19(25)26)23-17(10-15(22-23)13-5-8-27-11-13)12-1-2-14-16(9-12)21-7-6-20-14/h1-2,5-9,11,17H,3-4,10H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHJAHHYRULGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CSC=C2)C(=O)CCC(=O)O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Oxo-4-(5-(quinoxalin-6-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid is a complex heterocyclic compound with significant potential in medicinal chemistry. This compound, characterized by its unique structural features, has been the subject of various studies aimed at elucidating its biological activities, particularly in antimicrobial and anti-inflammatory contexts.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N4O3SC_{19}H_{16}N_{4}O_{3}S, and its molecular weight is approximately 358.43 g/mol. The compound contains multiple functional groups that enhance its biological activity, including a quinoxaline ring and a thiophene moiety, both known for their pharmacological properties.

Antimicrobial Activity

Recent studies have investigated the antimicrobial potential of derivatives similar to this compound. For instance, a series of pyrazole derivatives were evaluated for their in vitro antimicrobial activities against various pathogens. The minimum inhibitory concentration (MIC) values for the most active compounds ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial efficacy against strains such as Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Target Pathogen
7b0.22S. aureus
5a0.25S. epidermidis

These findings suggest that compounds with similar structures may possess significant antimicrobial properties, making them candidates for further development in treating bacterial infections.

Anti-inflammatory Activity

In addition to antimicrobial properties, the compound has shown promise in anti-inflammatory applications. A related study on pyrazole derivatives demonstrated that certain compounds significantly inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) release in RAW264.7 cells. The most potent compound in this series displayed superior anti-inflammatory effects compared to standard treatments like ibuprofen .

Mechanism of Action:
The anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are critical mediators in inflammatory pathways. Additionally, these compounds downregulate the mitogen-activated protein kinase (MAPK) signaling pathway, further contributing to their anti-inflammatory effects.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized a series of pyrazole derivatives and tested them against various bacterial strains.
    • Results indicated that specific modifications to the quinoxaline and thiophene rings enhanced antimicrobial activity.
  • Evaluation of Anti-inflammatory Effects :
    • Compounds were tested in an LPS-induced inflammation model.
    • Significant reductions in pro-inflammatory cytokines such as TNF-α and IL-6 were observed, supporting their potential as anti-inflammatory agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations

Electronic Effects: The thiophen-3-yl group in the target compound introduces sulfur-mediated interactions (e.g., dipole-dipole, π-π stacking) absent in phenyl analogs. Compared to fluorophenyl or chlorophenyl substituents, thiophene’s electron-rich nature may alter binding affinity in biological targets .

Synthetic Routes :

  • The target compound’s synthesis likely mirrors methods for analogs in and , utilizing hydrazine-chalcone condensations or coupling with succinic anhydride .
  • highlights microwave-assisted synthesis for similar derivatives, suggesting a route to optimize yield and purity .

Predicted collision cross-section (CCS) values for a related compound () suggest utility in mass spectrometry-based profiling, though experimental data for the target compound are lacking .

Research Tools and Characterization

  • Crystallography : Analogs in were analyzed via X-ray diffraction using SHELXL and ORTEP-III , revealing dihedral angles between pyrazole and aromatic rings (4.6–10.5°). Similar analyses for the target compound could clarify conformational preferences.

Q & A

Q. What are the recommended synthetic pathways and purification methods for this compound?

The synthesis typically involves cyclocondensation of hydrazine derivatives with appropriate ketones or aldehydes under reflux conditions, followed by functionalization of the pyrazoline core. Evidence from analogous compounds shows that purification via flash chromatography (e.g., using ethyl acetate/hexane gradients) and recrystallization (e.g., DMF-EtOH mixtures) yields high-purity products (>95% by HPLC) . For reproducibility, reaction monitoring via TLC and optimization of stoichiometric ratios (e.g., 1:1 molar ratios of intermediates) are critical. Variations in yields (e.g., 22–86% in similar syntheses) suggest sensitivity to substituent electronic effects and solvent choice .

Q. How should structural characterization be performed to confirm the compound’s identity?

Combine ¹H/¹³C NMR to resolve the dihydro-pyrazole core, quinoxaline, and thiophene substituents. Key NMR signals include:

  • Pyrazoline C=O at ~170–175 ppm in ¹³C NMR.
  • Thiophene protons as doublets (δ 6.8–7.5 ppm) in ¹H NMR. HPLC (C18 column, acetonitrile/water mobile phase) ensures purity, while FTIR confirms carboxylic acid (broad ~2500–3500 cm⁻¹) and ketone (1700–1750 cm⁻¹) functionalities .

Q. What are standard protocols for assessing initial biological activity?

Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays or microbial models (e.g., E. coli, C. albicans) for antimicrobial activity. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are recommended. For cytotoxicity, use MTT assays on mammalian cell lines .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and predict reactivity?

Employ density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., cyclocondensation). Reaction path search algorithms (e.g., GRRM) combined with machine learning can predict optimal solvents and catalysts. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by prioritizing conditions with high thermodynamic favorability (ΔG < 0) and low activation barriers .

Q. How to resolve contradictions in synthetic yields or purity across studies?

Systematic DOE (Design of Experiments) can isolate variables like temperature, solvent polarity, and catalyst loading. For example, shows yield disparities (22% vs. 86%) due to steric hindrance from substituents (e.g., bromophenyl vs. chlorophenyl). Reproduce reactions under inert atmospheres to rule out oxidative byproducts .

Q. What strategies enhance the compound’s stability during storage?

Store as a lyophilized powder at –20°C under argon to prevent hydrolysis of the carboxylic acid group. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS to detect oxidation or dimerization .

Q. How to design SAR studies targeting the quinoxaline-thiophene scaffold?

Synthesize analogs with:

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the quinoxaline ring to modulate electron density.
  • Varied heterocycles (e.g., furan, pyridine) replacing thiophene. Evaluate changes in binding affinity (e.g., SPR assays) and correlate with DFT-calculated electrostatic potentials .

Q. What advanced spectroscopic techniques elucidate reaction intermediates?

Use in-situ FTIR or Raman spectroscopy to track ketone-to-enol tautomerism during synthesis. High-resolution mass spectrometry (HRMS) with ESI+ ionization identifies transient intermediates (e.g., hydrazone adducts). X-ray crystallography resolves stereochemical ambiguities in the dihydro-pyrazole core .

Q. How to mitigate safety risks during handling?

Use fume hoods for synthesis due to potential release of volatile byproducts (e.g., H₂S from thiophene degradation). PPE (gloves, goggles) is mandatory; consult SDS for acute toxicity data. For spills, neutralize with 10% sodium bicarbonate before disposal .

Q. What interdisciplinary approaches link structural features to functional outcomes?

Combine molecular dynamics simulations (e.g., GROMACS) to study protein-ligand interactions with metabolomics (LC-MS) to identify off-target effects. For example, quinoxaline’s π-π stacking with tyrosine kinases can be validated via mutagenesis studies .

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